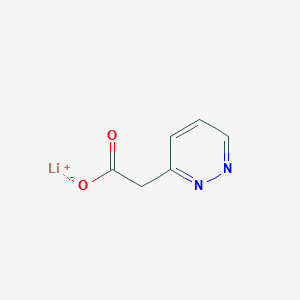![molecular formula C12H15NO2S2 B2813932 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide CAS No. 2034298-37-6](/img/structure/B2813932.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other thiophene derivatives. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. For instance, thiophene derivatives can undergo reactions such as oxidation, reduction, halogenation, and many others .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide and its derivatives demonstrate interesting molecular properties. The crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives reveal insights into the conformation of these molecules and their analogues. The structural analysis shows similarities in crystal packing and interaction patterns, such as S...π contacts and interplanar angles between the benzo[b]thiophen-2-yl units. This understanding could be pivotal in designing molecules with specific structural requirements for scientific applications (Katzsch, Gruber, & Weber, 2016).
Synthetic Methodologies and Derivatives
The compound's structure facilitates various chemical reactions and the synthesis of derivatives. For instance, benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes react with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines, showcasing the versatility of the core structure in synthesizing complex heterocyclic compounds (Nowacki & Wojciechowski, 2017). Additionally, one-pot syntheses of hydroxybenzo[b]thiophen derivatives as key intermediates in the synthesis of benzothienopyranones highlight the potential of this compound in generating pharmacologically significant compounds (Pradhan & De, 2005).
Biological and Pharmaceutical Applications
The structural features and derivatives of this compound suggest potential biological and pharmaceutical applications. For instance, the synthesis of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their evaluation on 5-HT1A serotonin receptors underline the compound's relevance in the development of new therapeutics. The influence of the benzo[b]thiophene ring and its substitutions on binding affinity highlights the importance of the compound's structure in medicinal chemistry (Pessoa‐Mahana et al., 2012). Furthermore, the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells and their potential in combinational therapy for enhancing drug bioavailability suggest promising applications in cancer treatment (Haridevamuthu et al., 2023).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide is the 5-HT1A serotonin receptor . This receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide interacts with its target, the 5-HT1A serotonin receptor, by binding to it . The compound’s affinity towards the receptor was studied, and it was found that certain analogues of the compound displayed micromolar affinity . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The interaction of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide with the 5-HT1A serotonin receptor affects the serotonin system . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The result of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]methanesulfonamide’s action is its influence on the serotonin system via the 5-HT1A serotonin receptor . By interacting with this receptor, the compound can potentially affect various physiological functions regulated by serotonin .
Eigenschaften
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c1-9(13-17(2,14)15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXGOCOLBLTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)


![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)
![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)